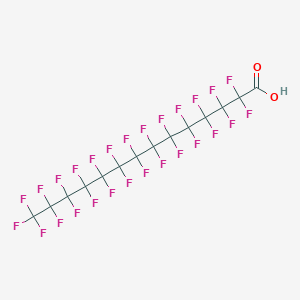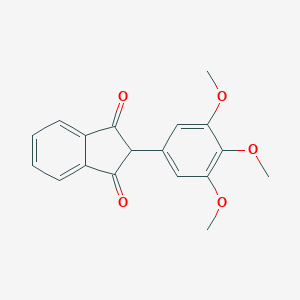
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione is a chemical compound that has been found to have potential applications in scientific research. This compound is also known as TMI or 2-TMI and is a derivative of indandione. It has a molecular formula of C17H17NO5 and a molecular weight of 315.32 g/mol.
Wirkmechanismus
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals. TMI has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione has been reported to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines in vitro and in vivo. TMI has also been found to increase the activity of antioxidant enzymes and to decrease lipid peroxidation. It has been reported to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. TMI has also been found to have anti-inflammatory and antioxidant properties, which can be useful in the study of inflammatory diseases and oxidative stress. However, one of the limitations of using TMI is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione in scientific research. One direction is the development of TMI-based metal ion sensors for the detection of heavy metals in environmental samples. Another direction is the study of TMI's anti-inflammatory and antioxidant properties in the treatment of inflammatory diseases and oxidative stress. Further research is also needed to fully understand the mechanism of action of TMI and its potential applications in other areas of scientific research.
Conclusion
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione is a chemical compound that has potential applications in scientific research. Its synthesis method is reliable, and it has been found to exhibit anti-inflammatory and antioxidant properties. TMI has also been used as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of TMI and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione involves the reaction of indandione with 3,4,5-trimethoxyphenyl magnesium bromide. This reaction results in the formation of the TMI compound. The synthesis method has been reported in several research papers and is considered to be a reliable method for the production of TMI.
Wissenschaftliche Forschungsanwendungen
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione has been found to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory and antioxidant properties. TMI has also been found to have potential as a fluorescent probe for the detection of metal ions. It has been used in the synthesis of metal ion sensors and has shown promising results.
Eigenschaften
CAS-Nummer |
19225-22-0 |
|---|---|
Produktname |
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione |
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O5/c1-21-13-8-10(9-14(22-2)18(13)23-3)15-16(19)11-6-4-5-7-12(11)17(15)20/h4-9,15H,1-3H3 |
InChI-Schlüssel |
HXYXFQRJJLENLX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
19225-22-0 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



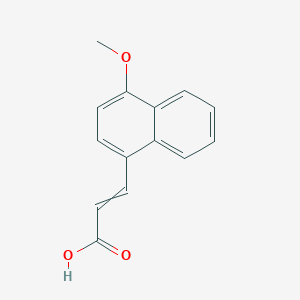
![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
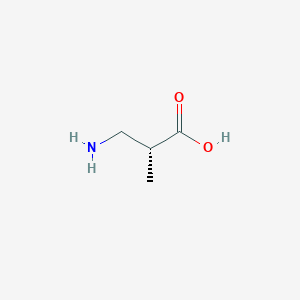
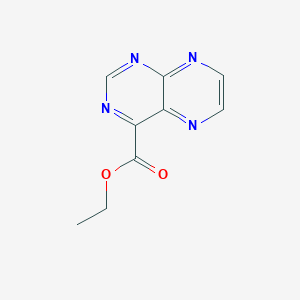
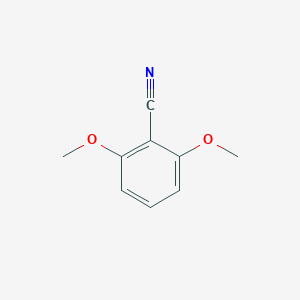
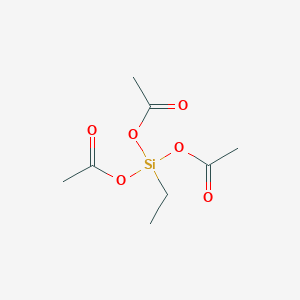
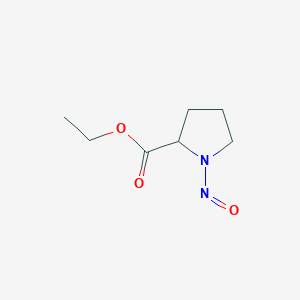

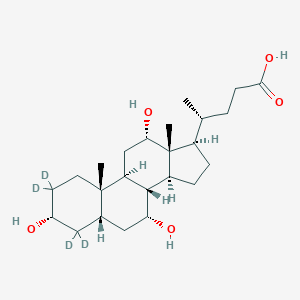
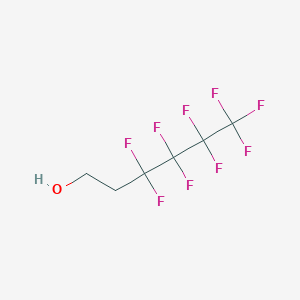
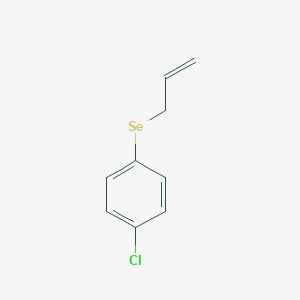
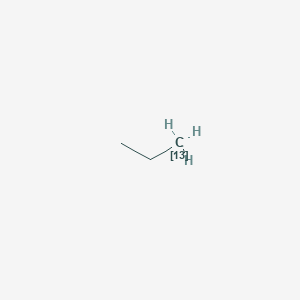
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)
